Potassium 3-hydroxy-4-methoxybenzenesulphonate

Description

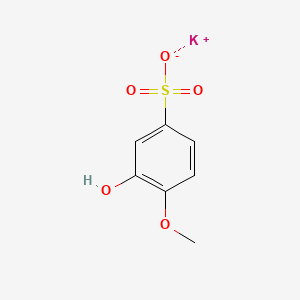

Potassium 3-hydroxy-4-methoxybenzenesulphonate (CAS 1321-14-8), also known as guaiacol sulfonic acid potassium or sulfogaiacol, is a potassium salt of a substituted benzenesulphonic acid. Its molecular formula is C₇H₇KO₅S, with a molecular weight of 242.29 g/mol . Structurally, it features a hydroxy (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 4-position of the benzene ring, with a sulfonate (-SO₃⁻) group at the 1-position (Figure 1).

Properties

IUPAC Name |

potassium;3-hydroxy-4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O5S.K/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAJOOURKCKFSV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)[O-])O.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995997 | |

| Record name | Potassium 5-guaiacolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5011-21-2, 74499-12-0 | |

| Record name | Potassium 3-hydroxy-4-methoxy-benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 3-hydroxy-4-methoxy-benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074499120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 5-guaiacolsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3-hydroxy-4-methoxybenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM 5-GUAIACOLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H662IO64G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation Reaction

o-Dimethoxybenzene undergoes sulfonation in concentrated sulfuric acid at controlled temperatures (-5°C to 10°C) to yield 3,4-dimethoxybenzenesulfonic acid. The reaction mixture is stirred for 4–6 hours, ensuring complete sulfonation at the para position relative to one methoxy group. Calcium oxide or carbonate is added to neutralize excess acid, forming the calcium salt of 3,4-dimethoxybenzenesulfonic acid.

Demethylation with Lewis Acids

The calcium salt is treated with Lewis acids (e.g., AlCl₃ or FeCl₃) at 60–100°C for 2–5 hours, selectively removing one methyl group via hydrolytic cleavage. This step generates a mixture of isomeric calcium salts:

- 3-Hydroxy-4-methoxybenzenesulphonate (desired product)

- 4-Hydroxy-3-methoxybenzenesulphonate (minor byproduct)

The ratio of isomers depends on reaction conditions, with higher temperatures favoring the 3-hydroxy-4-methoxy isomer.

Potassium Salt Formation

The calcium salt mixture is reacted with potassium carbonate, bicarbonate, or hydroxide at 50–100°C. After cooling to -10–0°C, insoluble calcium carbonate precipitates, leaving purified potassium 3-hydroxy-4-methoxybenzenesulphonate in solution. Filtration and crystallization yield the final product with ≥95% purity.

An alternative route involves sulfonating guaiacol (2-methoxyphenol) directly. While less common industrially, this method is cited in chemical literature for laboratory-scale synthesis:

Reaction Conditions

Guaiacol reacts with fuming sulfuric acid (20% SO₃) at 50–70°C for 3–5 hours. The sulfonic acid group preferentially substitutes at the 5-position (para to the hydroxyl group), forming 3-hydroxy-4-methoxybenzenesulfonic acid.

Neutralization

The sulfonic acid is neutralized with potassium hydroxide (1:1 molar ratio) in aqueous ethanol. The solution is evaporated under reduced pressure, and the residue recrystallized from hot water to obtain the potassium salt.

Yield : 70–75% (lower than the patent method due to competing side reactions).

Neutralization of 3-Hydroxy-4-Methoxybenzenesulfonic Acid

PubChem data (CID 23662440) confirms that the potassium salt derives from its parent acid, 3-hydroxy-4-methoxybenzenesulfonic acid (CID 24181). Neutralization follows the stoichiometric equation:

$$

\text{C}7\text{H}8\text{O}5\text{S} + \text{KOH} \rightarrow \text{C}7\text{H}7\text{KO}5\text{S} + \text{H}_2\text{O}

$$

Procedure :

- Dissolve the acid in deionized water (20% w/v).

- Add 1M KOH dropwise until pH 7–8.

- Concentrate the solution via rotary evaporation and crystallize at 4°C.

Purification and Isolation Techniques

Crystallization Optimization

Chromatographic Separation

For research-grade purity, column chromatography (silica gel, eluent: CH₃Cl₂/MeOH 9:1) separates residual isomers or unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥98% purity with retention time 6.8 min.

Industrial Relevance and Applications

Chemical Reactions Analysis

Types of Reactions

Potassium 3-hydroxy-4-methoxybenzenesulphonate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-methoxy-4-sulfonylbenzaldehyde, while reduction of the sulfonate group can produce 3-hydroxy-4-methoxybenzenethiol .

Scientific Research Applications

Organic Chemistry

In organic chemistry, potassium 3-hydroxy-4-methoxybenzenesulphonate serves as a valuable building block for synthesizing complex molecules. Its functional groups facilitate various reactions, including:

- Azo Coupling Reactions : The compound can participate in azo coupling reactions to produce azo dyes, which are widely used in textiles and food coloring. The presence of both hydroxyl and methoxy groups enhances the reactivity of the aromatic ring, making it suitable for such transformations.

- Nucleophilic Substitution : The sulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles into the aromatic system .

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its biological activity. Research indicates that compounds with similar structures exhibit:

- Antimicrobial Properties : Several studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting its utility in developing antimicrobial agents.

- Expectorant Activity : Similar compounds have been documented as expectorants that help thin mucus in respiratory conditions, indicating that this compound may also possess this property .

Biological Research

In biological research, this compound is utilized for studying interactions within biological systems:

- Cell Viability Assays : The compound can be employed in assays to assess cell viability and proliferation, providing insights into cellular responses to various treatments.

- Fluorescent Probes : Due to its ability to form conjugates with fluorescent dyes, it can be used as a fluorescent probe in microscopy and flow cytometry applications to track cellular processes .

Case Study 1: Azo Dye Synthesis

A study demonstrated the synthesis of an azo dye using this compound as a coupling component. The resulting dye exhibited high stability and vivid coloration, making it suitable for textile applications.

| Parameter | Value |

|---|---|

| Yield | 85% |

| Stability | High |

| Application | Textiles |

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against common pathogens. The results indicated significant inhibition of bacterial growth, highlighting its potential as a lead compound for drug development.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The primary mechanism of action of potassium 3-hydroxy-4-methoxybenzenesulphonate as an expectorant involves increasing the volume of respiratory secretions. This is achieved by stimulating the production of mucus and enhancing the ciliary action in the respiratory tract, which helps in the removal of mucus through coughing .

Comparison with Similar Compounds

Physical Properties :

- Appearance: White to off-white crystalline solid .

- Melting Point: 34°C .

- Storage: Stable at room temperature .

Applications :

Primarily used as an expectorant in respiratory medications, it stimulates bronchial secretion to alleviate symptoms of chronic bronchitis and bronchiectasis .

Comparison with Structurally Related Sulfonates

Structural Analogs and Their Properties

The following compounds share functional similarities (sulfonate groups, aromatic substitution patterns) but differ in substituents, counterions, or applications:

Functional Group Analysis

Electron-Donating vs. Withdrawing Groups :

- The 3-hydroxy and 4-methoxy groups in the target compound are electron-donating, reducing the sulfonate group's acidity compared to analogs with electron-withdrawing groups (e.g., 3-nitro in Methyl 3-Nitro Benzenesulfonate) .

- Azo groups in sodium 3-[[4-[(4-hydroxyphenyl)azo]-... enhance conjugation, making the compound chromophoric (suitable for dyes) .

Counterion Effects :

Physicochemical and Pharmacological Differences

- Bioactivity :

- Toxicity :

- Dodecylbenzenesulphonic acid, with a long alkyl chain, is irritant and used in detergents, unlike the pharmaceutically graded target compound .

Biological Activity

Potassium 3-hydroxy-4-methoxybenzenesulphonate (commonly referred to as Potassium 4-Hydroxy-3-methoxybenzenesulfonate) is an organosulfonate salt known for its various biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH₃) on a benzene ring, linked to a sulfonate (-SO₃K) group. This unique structure contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and substrate binding.

- Receptor Interaction : The sulfonate moiety enhances the compound's solubility, facilitating its interaction with cellular receptors.

- Antioxidant Activity : The compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including gastric cancer cells. The compound’s mechanism involves inducing apoptosis and cell cycle arrest in affected cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Induces apoptosis |

| H358 (Lung Cancer) | 12 | Cell cycle arrest |

| GES-1 (Normal) | >50 | Minimal effect on normal cells |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can downregulate pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

- Gastric Cancer Model : A study evaluated the effects of this compound on gastric cancer cell lines, revealing a significant reduction in cell viability and induction of apoptosis at concentrations as low as 10 µM. The study highlighted the compound's potential as a therapeutic agent against gastric cancer .

- Inflammation in Animal Models : In an experimental model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions .

Safety and Toxicity

Although this compound demonstrates promising biological activity, safety assessments are crucial. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, with minimal adverse effects observed at therapeutic doses. However, further toxicological evaluations are necessary to establish safety profiles for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.